molecular formula C17H25ClN2O3S B3653397 N~2~-(4-chloro-2-methylphenyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chloro-2-methylphenyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3653397
M. Wt: 372.9 g/mol
InChI Key: ULDGXNMLJMDLDL-UHFFFAOYSA-N
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Description

N~2~-(4-chloro-2-methylphenyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N2-(4-chloro-2-methylphenyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide involves several steps. The primary synthetic route includes the reaction of 4-chloro-2-methylphenylamine with cycloheptyl isocyanate to form the intermediate product. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

N~2~-(4-chloro-2-methylphenyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

Scientific Research Applications

N~2~-(4-chloro-2-methylphenyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-chloro-2-methylphenyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation. Additionally, it can interact with cellular receptors to modulate immune responses .

Comparison with Similar Compounds

N~2~-(4-chloro-2-methylphenyl)-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide can be compared with similar compounds such as:

    N-(4-chloro-2-methylphenyl)-N~2~-(2,4-dimethoxyphenylamino)acetamide: This compound has a different substitution pattern on the phenyl ring and exhibits distinct biological activities.

    N-(4-chloro-2-methylphenyl)-N~2~-[(S)-(4-methylphenyl)(2-thienyl)methyl]glycinamide: This compound contains a thienyl group, which imparts different chemical and biological properties.

    N-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide: The presence of a phenylthio group in this compound leads to variations in its reactivity and applications

Properties

IUPAC Name

2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S/c1-13-11-14(18)9-10-16(13)20(24(2,22)23)12-17(21)19-15-7-5-3-4-6-8-15/h9-11,15H,3-8,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDGXNMLJMDLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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